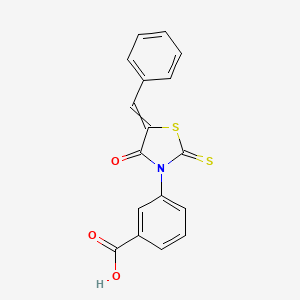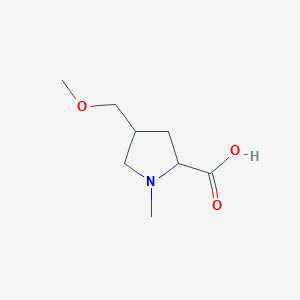![molecular formula C18H20ClKN3NaO14S4 B14796645 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-1-(4-sulfophenyl)-(sodium salt)](/img/structure/B14796645.png)
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-1-(4-sulfophenyl)-(sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-1-(4-sulfophenyl)-(sodium salt): is a complex compound with a long name! Let’s break it down:
1H-Pyrazole: This refers to the pyrazole ring system, which is a five-membered heterocyclic ring containing two nitrogen atoms.
3-carboxylic acid: Indicates that there is a carboxylic acid functional group attached to the third carbon of the pyrazole ring.
4,5-dihydro-5-oxo: This part suggests that there are additional substituents on the pyrazole ring.
4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]: Describes a complex azo dye structure with sulfonate groups.
1-(4-sulfophenyl): Indicates another sulfonate group attached to the phenyl ring.
(sodium salt): The compound exists as a sodium salt.
Analyse Chemischer Reaktionen
The compound may undergo various chemical reactions due to its functional groups:
Azo coupling reactions: The azo group (N=N) can react with other compounds to form new azo dyes.
Carboxylation reactions: The carboxylic acid group can participate in esterification or amidation reactions.
Sulfonation reactions: The sulfonate groups (SO₃⁻) can be involved in electrophilic aromatic substitution reactions.
Common reagents and conditions for these reactions would include diazonium salts for azo coupling, carboxylation agents (such as CO₂ or acyl chlorides), and sulfuric acid for sulfonation.
Major products formed from these reactions would include various derivatives of this complex compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
The scientific research applications of this compound are diverse:
Chemistry: It serves as a model compound for studying azo dyes and their reactivity.
Biology: It could be used as a fluorescent probe or marker due to its complex structure.
Medicine: Research into potential pharmaceutical applications is ongoing.
Industry: Its unique structure may find applications in materials science or catalysis.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects would depend on its specific application. its functional groups (azo, carboxylic acid, sulfonate) suggest potential interactions with biological targets or materials surfaces.
Eigenschaften
Molekularformel |
C18H20ClKN3NaO14S4 |
|---|---|
Molekulargewicht |
728.2 g/mol |
IUPAC-Name |
potassium;sodium;2-[4-[[3-chloro-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]-N-(2-sulfonatooxyethyl)anilino]ethyl sulfate |
InChI |
InChI=1S/C18H22ClN3O14S4.K.Na/c19-17-13-15(3-6-18(17)37(23,24)12-11-36-40(31,32)33)21-20-14-1-4-16(5-2-14)22(7-9-34-38(25,26)27)8-10-35-39(28,29)30;;/h1-6,13H,7-12H2,(H,25,26,27)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
InChI-Schlüssel |
VMEXMBMNFWHXTE-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)S(=O)(=O)CCOS(=O)(=O)O)Cl)N(CCOS(=O)(=O)[O-])CCOS(=O)(=O)[O-].[Na+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[6-[1,2-dihydroxy-3-(4-hydroxyphenyl)propyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B14796565.png)
![Magnesium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene](/img/structure/B14796572.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B14796579.png)


![[(E,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R,7S)-4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B14796601.png)

![2-amino-3-methyl-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14796605.png)




![N-({2-[(2-hydroxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-methylbenzamide](/img/structure/B14796628.png)
![Olean-12-eno[3,2-c]isoxazol-28-oic acid methyl ester](/img/structure/B14796629.png)
